molecular formula C13H17NO3 B13966462 2-(Morpholinomethyl)-1,4-benzodioxan CAS No. 34274-18-5

2-(Morpholinomethyl)-1,4-benzodioxan

Cat. No.: B13966462
CAS No.: 34274-18-5
M. Wt: 235.28 g/mol
InChI Key: IFHNHXVGQVKTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholinomethyl)-1,4-benzodioxan is a chemical compound that features a morpholine ring attached to a benzodioxan moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the morpholine ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinomethyl)-1,4-benzodioxan typically involves a multi-step process. One common method includes the Mannich reaction, where formaldehyde, morpholine, and 1,4-benzodioxan are reacted under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinomethyl)-1,4-benzodioxan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)-1,4-benzodioxan involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzodioxan moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholinomethyl)-1,4-benzodioxan is unique due to the combination of the morpholine ring and benzodioxan moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

34274-18-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)morpholine

InChI

InChI=1S/C13H17NO3/c1-2-4-13-12(3-1)16-10-11(17-13)9-14-5-7-15-8-6-14/h1-4,11H,5-10H2

InChI Key

IFHNHXVGQVKTTI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2COC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.